molecular formula C24H21N3O5 B2506374 3,4,5-trimethoxy-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide CAS No. 899982-44-6

3,4,5-trimethoxy-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide

Cat. No.: B2506374
CAS No.: 899982-44-6
M. Wt: 431.448
InChI Key: VUDFGOXIOXBYLI-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is a complex organic compound that features a trimethoxyphenyl group and a quinoxaline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-cancer, anti-fungal, and anti-bacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the trimethoxyphenyl group, which can be synthesized from gallic acid through methylation using dimethyl sulfate . The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone . The final step involves coupling these two intermediates under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can yield carboxylic acids, while reduction of the quinoxaline moiety can produce dihydroquinoxaline derivatives .

Scientific Research Applications

3,

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-30-19-12-14(13-20(31-2)22(19)32-3)23(28)26-16-9-5-4-8-15(16)21-24(29)27-18-11-7-6-10-17(18)25-21/h4-13H,1-3H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDFGOXIOXBYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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